2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is a chemical compound with the molecular formula C21H17ClO It is known for its unique structure, which includes a chromenium core with phenyl groups attached at the 2 and 4 positions
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.ClH/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVXRFOLOFXIPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups and other substituents can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and applications.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide
Uniqueness
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is unique due to its specific chloride substituent, which can influence its reactivity and interactions compared to other similar compounds. The presence of the chloride group can affect the compound’s solubility, stability, and overall chemical behavior.
Biological Activity
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride features a chromenium core with two phenyl groups attached to the 2 and 4 positions. The presence of the chloride ion significantly influences its solubility and reactivity compared to other halide derivatives.
The mechanism of action for 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride involves interactions with various biological molecules. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerase IIα (topo IIα), an enzyme critical for DNA replication and repair. In vitro studies indicate that it acts as a DNA intercalator, disrupting the normal function of topo IIα and leading to cytotoxic effects in cancer cells .
- Antiproliferative Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance its cytotoxic properties .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Topoisomerase IIα Inhibition | HCT15 | 24.4 ± 2.6 | DNA intercalation |
| Antiproliferative | HeLa | Not specified | Induction of apoptosis |
| Anticancer | MOLT-4 (leukemia) | 42.0 ± 2.7 | Cell cycle arrest |
Case Studies and Research Findings
- Topoisomerase IIα Inhibition : A study conducted on a series of chromenium derivatives, including 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride, revealed that compounds with specific substitutions exhibited potent topo IIα inhibition. The study utilized various assays to elucidate the binding interactions and confirmed that this compound effectively disrupted DNA replication processes in cancer cells .
- Cytotoxicity Profiles : Another investigation focused on the cytotoxic effects of benzopyrone derivatives against different cancer types. The findings indicated that 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride demonstrated moderate to high cytotoxicity against several cell lines, supporting its potential as an anticancer agent .
- Comparative Analysis : Comparative studies with similar compounds such as 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate highlighted the unique biological profile of the chloride derivative. The chloride variant exhibited enhanced solubility and stability in biological systems, making it a favorable candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
